Welcome to the BenchChem Online Store!
molecular formula C17H13NO2 B186883 3-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 43071-45-0

3-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B186883
M. Wt: 263.29 g/mol
InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05627193

Procedure details

Ten milliliters (2N) of a sodium hydroxide aqueous solution was added dropwise to an ethanol (20 ml) suspension containing 1.47 g of isatin and 2.68 g of propiophenone at room temperature, and the reaction mixture was then heat-refluxed for 26 hours. The resulting reaction mixture was allowed to cool, and then concentrated under reduced pressure. Ice water was added to the residue, and the mixture was extracted with ethyl ether. The aqueous layer was acidified with dilute hydrochloric acid. The precipitate was collected by filtration, and dried to form 1.47 g of the above-mentioned compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=O)[C:4]1=[O:5].[C:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=O)[CH2:15][CH3:16]>C(O)C>[C:18]1([C:14]2[C:15]([CH3:16])=[C:6]([C:4]([OH:1])=[O:5])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[N:3]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
2.68 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heat-refluxed for 26 hours
Duration
26 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.